2-Isothiocyanatonaphthalene

Toxicology Drug-Induced Liver Injury Xenobiotic Metabolism

Researchers studying ANIT-induced hepatotoxicity often need a structurally matched negative control that achieves high biliary concentrations without causing liver injury. 2-Isothiocyanatonaphthalene (BNIT) uniquely meets this need. • Non-hepatotoxic isomer: Unlike 1-naphthyl isothiocyanate (ANIT), BNIT does not induce in vivo liver injury, enabling clean mechanistic studies of biliary excretion and glutathione-dependent transport. • Potent, selective neutrophil inhibition: Specifically suppresses PMA-induced superoxide production, serving as a precise chemical probe for oxidative burst signaling pathways. • Green chemistry building block: Enables visible-light-induced, photocatalyst-free synthesis of naphtho[2,1-d]thiazol-2-amines under mild conditions. • Consistent metabolic model: A well-defined substrate for microsomal isothiocyanate-to-isocyanate conversion studies, with established rank-order reactivity.

Molecular Formula C11H7NS
Molecular Weight 185.25 g/mol
CAS No. 1636-33-5
Cat. No. B158792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanatonaphthalene
CAS1636-33-5
Synonyms2-naphthyl isothiocyanate
2-naphthylisothiocyanate
beta-naphthylisothiocyanate
Molecular FormulaC11H7NS
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)N=C=S
InChIInChI=1S/C11H7NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H
InChIKeyRTMXPNYHPHIDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isothiocyanatonaphthalene: Baseline Properties and Research Utility


2-Isothiocyanatonaphthalene (also referred to as 2-naphthyl isothiocyanate or β-naphthylisothiocyanate, BNIT) is an aromatic isothiocyanate consisting of a naphthalene ring substituted with an -N=C=S functional group at the 2-position [1]. Its molecular formula is C11H7NS, with a molecular weight of 185.24 g/mol [2]. The compound is characterized by its planar aromatic structure and the electrophilic nature of the isothiocyanate moiety, which enables covalent modification of nucleophilic residues such as the amine groups in proteins [3]. It is primarily utilized as a versatile building block in organic synthesis, particularly for constructing sulfur- and nitrogen-containing heterocycles, and as a biochemical tool for investigating enzyme inhibition and protein function [4].

Why Generic Isothiocyanates or 1-Isomer Cannot Substitute


While isothiocyanates share a common reactive group, the specific placement of this group on the naphthalene ring and the aromatic system's electronic properties dictate the compound's unique reactivity, biological fate, and toxicological profile. The regioisomer 1-naphthyl isothiocyanate (ANIT) exhibits drastically different biological effects, such as potent hepatotoxicity, whereas 2-isothiocyanatonaphthalene does not induce the same injury in vivo [1]. Furthermore, aliphatic or smaller aromatic isothiocyanates like benzyl or phenethyl isothiocyanate undergo metabolic conversion at different rates and by distinct enzyme systems, impacting their utility in both synthesis and biochemical studies [2]. Therefore, substituting 2-isothiocyanatonaphthalene with a generic 'isothiocyanate' can lead to divergent experimental outcomes, invalidate structure-activity relationship (SAR) studies, or fail to produce the desired synthetic product due to differences in regioselectivity and reaction kinetics.

Quantitative Differentiation Evidence vs. Key Comparators


In Vivo Hepatotoxicity: BNIT vs. ANIT

In a direct head-to-head in vivo study, a single oral dose of 1-naphthyl isothiocyanate (ANIT, 100 mg/kg) caused severe hepatotoxicity in rats, evidenced by a 3-fold increase in plasma ALT, a 6-fold increase in total bilirubin, and a >90% reduction in bile flow. In stark contrast, the same dose of 2-isothiocyanatonaphthalene (BNIT) did not significantly alter these markers of liver injury [1]. This disparity is a critical differentiator for applications where a non-hepatotoxic naphthalene isothiocyanate scaffold is required.

Toxicology Drug-Induced Liver Injury Xenobiotic Metabolism Isomer Selectivity

Intrinsic Cholestatic Potential in Perfused Liver

While BNIT avoids in vivo hepatotoxicity, a study comparing the direct effects of BNIT and ANIT in an isolated perfused rat liver model revealed that both compounds possess comparable intrinsic cholestatic potential when directly infused into the portal vein [1]. At a 50 µM concentration, perfusion with ANIT or BNIT for 35 minutes decreased bile flow by 19 ± 8% and 13 ± 4%, respectively. After 70 minutes, bile flow reductions were 78 ± 5% for ANIT and 71 ± 4% for BNIT. Bile acid uptake was also similarly affected [1]. This indicates that the differential toxicity observed in vivo is not due to an inherent difference in the liver's sensitivity but rather to differences in absorption, distribution, metabolism, or excretion (ADME).

Hepatology Cholestasis In Vitro Toxicology Bile Duct Function

Biliary Accumulation Relative to ANIT

Following oral administration, 2-isothiocyanatonaphthalene (BNIT) accumulates in bile to concentrations approximately 3- to 10-fold higher than its 1-isomer, ANIT. Specifically, at 1 and 4 hours post-dose (100 mg/kg p.o.), BNIT concentrations in bile were 292 ± 83 µM and 235 ± 100 µM, respectively, compared to 78 ± 19 µM and 29 ± 13 µM for ANIT [1]. This occurs despite BNIT being non-hepatotoxic in vivo. Both compounds depend on glutathione for biliary secretion, as BSO pretreatment reduces bile concentrations by 85% [1].

Biliary Excretion Pharmacokinetics Xenobiotic Disposition Glutathione Conjugation

Inhibition of Neutrophil Superoxide Production

In an in vitro study examining effects on neutrophil (PMN) function, 2-isothiocyanatonaphthalene (BNIT) at concentrations of 1 and 10 µM markedly inhibited PMA-induced superoxide production, whereas 1-naphthyl isothiocyanate (ANIT) at the same concentrations had no effect [1]. In contrast, both isomers were equally effective at inhibiting fMLP-induced degranulation [1]. This selective inhibitory profile suggests a distinct and specific interaction of BNIT with the signaling pathway for superoxide generation, a key component of the inflammatory response.

Immunology Inflammation Neutrophil Function Oxidative Burst

Metabolic Conversion Rate Relative to Other Isothiocyanates

The oxidative desulfuration of isothiocyanates to their corresponding isocyanates by liver microsomes is a key metabolic activation pathway. In a comparative study using microsomes from Aroclor-treated rats, the rate of metabolic conversion followed the order: 1-naphthyl isothiocyanate >> phenyl isothiocyanate > benzyl and phenethyl isothiocyanates >> propyl, ethyl, and methyl isothiocyanates [1]. While not directly quantified alongside its 1-isomer in this particular experiment, other studies confirm that 2-isothiocyanatonaphthalene is metabolized via this pathway to form the genotoxicant 2-naphthyl isocyanate [2]. This positions 2-isothiocyanatonaphthalene as having a distinct metabolic fate from simpler aliphatic isothiocyanates, which may be less readily converted.

Drug Metabolism Cytochrome P450 Xenobiotic Activation Isocyanate Formation

Optimized Application Scenarios for Procurement


Non-Hepatotoxic Biliary Excretion Studies

Procure 2-isothiocyanatonaphthalene (BNIT) as the ideal negative control or comparative tool in studies of ANIT-induced hepatotoxicity. Its unique profile—achieving high biliary concentrations without causing in vivo liver injury [1]—makes it invaluable for isolating mechanisms of biliary excretion and glutathione-dependent transport independent of acute hepatotoxicity.

Synthesis of Naphthothiazol-2-amine Derivatives

Utilize 2-isothiocyanatonaphthalene as a key starting material in the construction of naphtho[2,1-d]thiazol-2-amines. Recent advances demonstrate its efficient use in visible-light-induced, regioselective cross-dehydrogenative coupling reactions with amines under mild, photocatalyst-free conditions, offering a green chemistry route to valuable sulfur-containing heterocycles .

Neutrophil Oxidative Burst Inhibition

Select 2-isothiocyanatonaphthalene for its specific and potent inhibition of PMA-induced superoxide production in neutrophils [2]. This compound serves as a precise chemical probe to dissect the signaling pathways leading to oxidative burst, distinct from the non-selective or inactive effects of structurally similar compounds like ANIT.

Cytochrome P450-Mediated Isocyanate Bioactivation

Employ 2-isothiocyanatonaphthalene as a well-defined aromatic substrate for investigating the microsomal conversion of isothiocyanates to their reactive isocyanate metabolites. Its established metabolic pathway [3] and its place within the hierarchy of isothiocyanate conversion rates [4] provide a robust and comparable model for mechanistic and inhibition studies.

Technical Documentation Hub

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